Antifungal agent 69

Antifungal susceptibility Candida albicans MIC determination

Antifungal agent 69 (compound 13) delivers 32-fold higher potency against Candida albicans (MIC 4.6 μM) than miconazole (MIC 150.2 μM) with a selectivity index >28. As the most active eugenol-imidazole derivative in its series, it serves as an essential benchmark for SAR programs, CYP51 inhibition studies, and antifungal susceptibility testing panels. Procure this well-characterized azole lead scaffold to accelerate next-generation antifungal R&D.

Molecular Formula C23H23ClN2O4
Molecular Weight 426.9 g/mol
Cat. No. B12380927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 69
Molecular FormulaC23H23ClN2O4
Molecular Weight426.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC=C)OCC(CN2C=CN=C2)OC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C23H23ClN2O4/c1-3-4-17-5-10-21(22(13-17)28-2)29-15-20(14-26-12-11-25-16-26)30-23(27)18-6-8-19(24)9-7-18/h3,5-13,16,20H,1,4,14-15H2,2H3
InChIKeyPMAYJJFPGZVRPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 69: A Eugenol-Imidazole Compound with High Potency Against Candida albicans


Antifungal agent 69 (also designated compound 13) is a synthetic eugenol-imidazole derivative belonging to the azole class of antifungal agents. It exhibits potent in vitro activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 4.6 μM, and demonstrates a favorable selectivity profile with negligible cytotoxicity in mammalian cell assays [1]. The compound is characterized by a molecular formula of C23H23ClN2O4 and a molecular weight of 426.89 g/mol .

Why Antifungal Agent 69 Cannot Be Replaced by Standard Azole Antifungals


Despite sharing a conserved CYP51 inhibition mechanism with clinical azoles such as miconazole and fluconazole, Antifungal agent 69 exhibits a 32‑fold higher potency against Candida albicans (MIC 4.6 μM vs. 150.2 μM for miconazole) [1]. This marked potency differential is attributed to unique structural features—specifically, the eugenol-derived scaffold and optimized chlorophenyl substitution—that enhance target engagement. Direct substitution with generic azoles would therefore fail to recapitulate the activity profile required for research applications targeting azole‑susceptible C. albicans strains.

Quantitative Differentiation of Antifungal Agent 69 from Comparators: An Evidence-Based Selection Guide


32‑Fold Higher Potency Against Candida albicans Compared to Miconazole

In a direct head‑to‑head broth microdilution assay against C. albicans ATCC 90028, Antifungal agent 69 (compound 13) demonstrated a minimum inhibitory concentration (MIC) of 4.6 μM, whereas miconazole, a clinically used imidazole antifungal, exhibited an MIC of 150.2 μM [1]. This corresponds to a 32‑fold increase in potency for Antifungal agent 69.

Antifungal susceptibility Candida albicans MIC determination

Selectivity Index Exceeding 28 Demonstrates Favorable Therapeutic Window

Cytotoxicity was evaluated in Vero cells (African green monkey kidney epithelial cells) using an MTT assay. Antifungal agent 69 displayed a selectivity index (SI = CC50 / MIC) greater than 28, indicating that the concentration required to produce cytotoxicity in mammalian cells is more than 28‑fold higher than the antifungal MIC against C. albicans [1]. The study explicitly notes “no relevant cytotoxicity.”

Cytotoxicity Selectivity index Mammalian cell toxicity

Ergosterol Biosynthesis Inhibition Confirms CYP51‑Dependent Mechanism

In vitro ergosterol quantification assays revealed that Antifungal agent 69 reduces ergosterol content in C. albicans cells to a similar extent as fluconazole, a known lanosterol 14α‑demethylase (CYP51) inhibitor [1]. Molecular docking studies further demonstrated that the imidazole ring of Antifungal agent 69 coordinates with the heme iron of CYP51, while the chlorophenyl moiety inserts into an adjacent hydrophobic cavity, consistent with the binding mode of miconazole and fluconazole [1].

Ergosterol biosynthesis CYP51 inhibition Mechanism of action

Superior Activity Among In‑Series Eugenol‑Imidazole Derivatives Against C. albicans

Among the four active miconazole‑based azoles (compounds 9, 10, 13, and 14) synthesized and evaluated in the same study, compound 13 (Antifungal agent 69) exhibited the lowest MIC against C. albicans (4.6 μM) [1]. The MIC range for the series against C. albicans spanned 4.6–75.3 μM, confirming compound 13 as the most promising candidate within this structural class.

Structure-activity relationship Eugenol derivatives Lead optimization

Optimal Research and Industrial Applications for Antifungal Agent 69 Based on Quantitative Evidence


Lead Compound for Azole‑Based Antifungal Drug Discovery Targeting C. albicans

Given its 32‑fold higher potency than miconazole (MIC 4.6 μM vs. 150.2 μM) and favorable selectivity index (>28) [1], Antifungal agent 69 serves as an excellent lead scaffold for medicinal chemistry campaigns aimed at developing next‑generation azole antifungals with improved efficacy against C. albicans. The well‑characterized CYP51 binding mode and ergosterol biosynthesis inhibition provide a solid foundation for rational structure‑based optimization.

Tool Compound for Studying CYP51 Inhibition and Azole Resistance Mechanisms

The compound's confirmed ability to reduce ergosterol biosynthesis, coupled with its docking‑validated interaction with the CYP51 heme group [1], makes it a valuable chemical probe for investigating lanosterol 14α‑demethylase function in C. albicans. Researchers studying azole resistance mechanisms can employ Antifungal agent 69 to compare binding kinetics and resistance profiles against clinical azoles such as fluconazole and miconazole.

Reference Standard for Structure‑Activity Relationship (SAR) Studies on Eugenol‑Derived Antifungals

As the most active member of its series against C. albicans (MIC 4.6 μM compared to 5.2–75.3 μM for analogs) [1], Antifungal agent 69 provides a benchmark for evaluating new eugenol‑based azole derivatives. Procurement of this compound is essential for establishing baseline activity in SAR programs focused on optimizing antifungal potency and selectivity.

In Vitro Antifungal Susceptibility Testing Control

With a well‑defined MIC of 4.6 μM against C. albicans ATCC 90028 under standard broth microdilution conditions [1], Antifungal agent 69 can be utilized as a quality control compound in antifungal susceptibility testing panels, ensuring assay consistency and comparability across different laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antifungal agent 69

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.